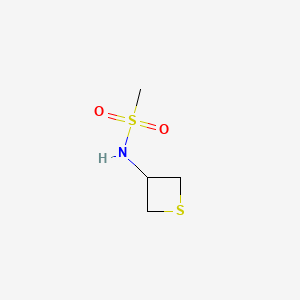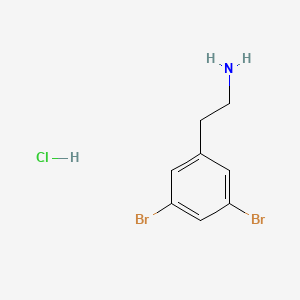![molecular formula C14H12F2N2O4S B13455557 N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)
N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide is a chemical compound known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide typically involves the reaction of 2,4-difluorobenzenesulfonamide with 2-hydroxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production requirements, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with modified functional groups .
Applications De Recherche Scientifique
N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological functions . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorobenzenesulfonamide: A related compound with similar structural features but lacking the hydroxyphenylacetamide moiety.
3,5-Difluorobenzenesulfonamide: Another similar compound with different fluorine substitution patterns.
2,4,6-Trifluorobenzenesulfonamide: A compound with additional fluorine atoms, leading to different chemical properties.
Uniqueness
N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H12F2N2O4S |
|---|---|
Poids moléculaire |
342.32 g/mol |
Nom IUPAC |
N-[5-[(2,4-difluorophenyl)sulfonylamino]-2-hydroxyphenyl]acetamide |
InChI |
InChI=1S/C14H12F2N2O4S/c1-8(19)17-12-7-10(3-4-13(12)20)18-23(21,22)14-5-2-9(15)6-11(14)16/h2-7,18,20H,1H3,(H,17,19) |
Clé InChI |
XWVGILWXNSEOAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


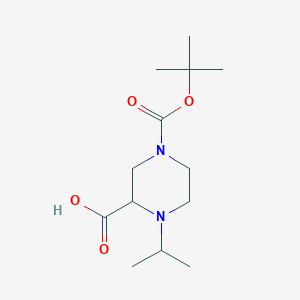


![Glycyl-N-[(benzyloxy)carbonyl]glycine](/img/structure/B13455502.png)
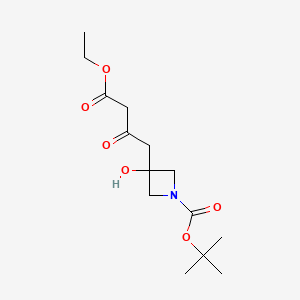
![4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol](/img/structure/B13455512.png)
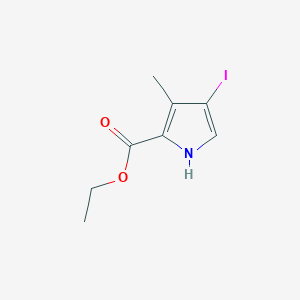

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B13455537.png)
